

Application Note & Protocol: Topoisomerase II DNA Relaxation Assay for Inhibitor Screening

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Compound of Interest

Compound Name: *Topoisomerase II inhibitor 7*

Cat. No.: *B12418707*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA by catalyzing the cleavage and rejoining of DNA strands.[1] Type II topoisomerases, such as Topoisomerase II (Topo II), manage DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA segment to pass through before resealing the break.[1][2] This activity is vital for processes like DNA replication, transcription, and chromosome segregation.[1] Because of their critical role in cell proliferation, Topo II enzymes are a key target for anticancer drugs.[3]

Topo II inhibitors are broadly classified into two categories: catalytic inhibitors, which interfere with the enzyme's turnover, and "interfacial poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks.[3][4] The Topoisomerase II DNA relaxation assay is a fundamental in vitro method used to identify and characterize potential inhibitors. The principle is based on the enzyme's ability to convert supercoiled plasmid DNA into its relaxed, topoisomeric forms.[5] These different DNA topologies can be separated and visualized by agarose gel electrophoresis, providing a clear measure of the enzyme's catalytic activity and its inhibition by test compounds.[5]

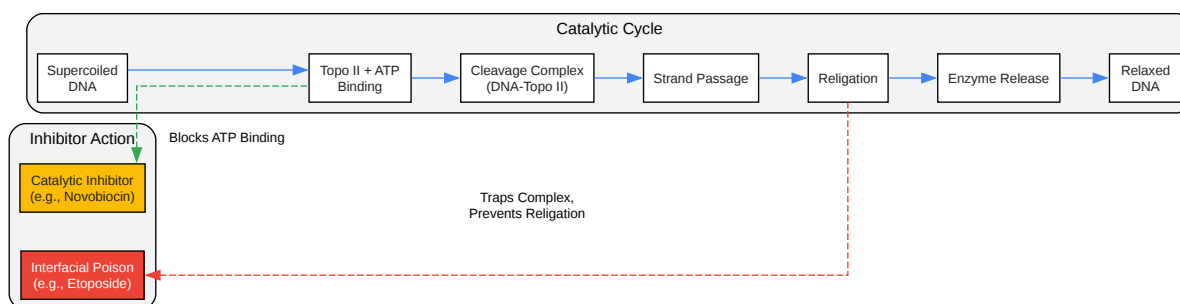
Principle of the Assay

The assay measures the catalytic activity of Topo II by monitoring the conversion of a supercoiled DNA substrate (e.g., pBR322 plasmid) to a relaxed form. In the presence of ATP and Mg²⁺, Topo II introduces a transient double-strand break, passes another segment of the DNA through the break, and reseals it, thereby removing supercoils.[1]

- Supercoiled DNA: Migrates fastest through an agarose gel.
- Relaxed DNA: Migrates slowest through the gel.
- Nicked, Open-Circular DNA: Migrates at an intermediate speed.

When a potential inhibitor is introduced, it will hinder this process. The degree of inhibition is quantified by the reduction in the amount of relaxed DNA and the corresponding persistence of the supercoiled substrate.

Mechanism of Topoisomerase II Action and Inhibition



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Caption: Mechanism of Topo II and points of inhibitor intervention.

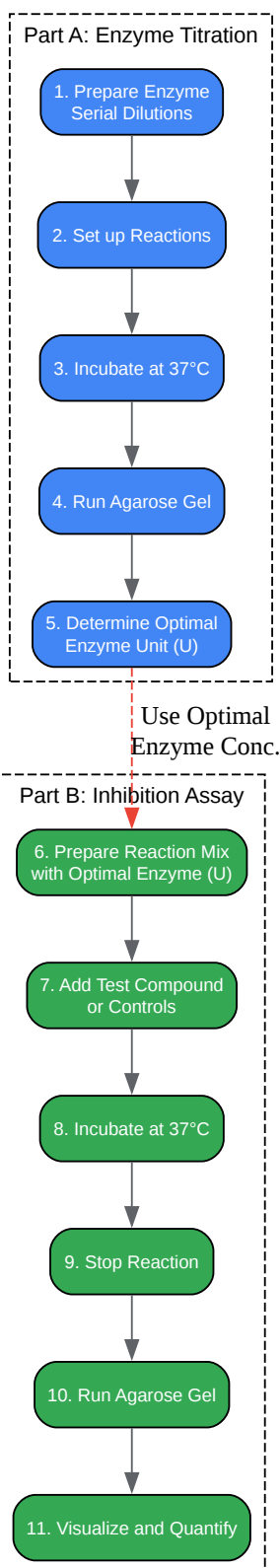
Experimental Protocols

This section provides a detailed methodology for performing the Topo II relaxation assay. It is divided into two main parts: determining the optimal enzyme concentration and screening for inhibitory compounds.

Materials and Reagents

Component	Description	Storage
Human Topoisomerase II α	Recombinant enzyme, concentration typically in Units/ μ L.[6]	-80°C
Supercoiled pBR322 DNA	Substrate DNA, typically at 1 μ g/ μ L.[5]	-20°C
10X Assay Buffer	500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl ₂ , 50 mM DTT, 1 mg/mL BSA.[5]	-20°C
1X Dilution Buffer	50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, 50 μ g/mL BSA.[5]	-20°C
30X ATP Solution	30 mM ATP in sterile water.[6]	-20°C
Stop Buffer / Loading Dye	e.g., STEB: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[5]	Room Temp.
Test Compounds	Inhibitors to be screened, typically dissolved in DMSO.	Per supplier
Solvent Control	e.g., 100% DMSO.	Room Temp.
Other Materials	Agarose, TBE buffer, Ethidium Bromide, 1.5 mL microcentrifuge tubes, chloroform/isoamyl alcohol (24:1).[5]	Per supplier

Experimental Workflow



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Caption: Overall workflow for the Topo II relaxation assay.

Protocol Part A: Determination of Optimal Enzyme Concentration

Before screening inhibitors, it is crucial to determine the minimum amount of Topo II required to completely relax the supercoiled DNA substrate under your specific assay conditions.^{[5][7]} This amount is defined as one unit of activity.^[6]

- Prepare Enzyme Dilutions: On ice, prepare serial dilutions of the Topo II enzyme stock using the 1X Dilution Buffer.
- Prepare Reaction Master Mix: On ice, prepare a master mix sufficient for the number of reactions. For a single 30 μ L reaction, combine the following:^{[5][6]}
 - 3.0 μ L of 10X Assay Buffer
 - 1.0 μ L of 30X ATP
 - 0.5 μ L of supercoiled pBR322 DNA (0.5 μ g)
 - 22.5 μ L of sterile water
- Set Up Reactions:
 - Aliquot 27 μ L of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.
 - Add 3 μ L of the corresponding enzyme dilution (or dilution buffer for the 'no enzyme' control) to each tube.
- Incubation: Mix gently by tapping the tubes and incubate for 30 minutes at 37°C.^[5]
- Stop Reaction: Stop the reaction by adding 30 μ L of STEB and 30 μ L of chloroform/isoamyl alcohol (24:1). Vortex briefly (~5 seconds) and centrifuge for 2 minutes at max speed.^[5]
- Agarose Gel Electrophoresis:
 - Load 20 μ L of the upper aqueous phase onto a 1% (w/v) agarose gel in 1X TBE buffer.^[5]

- Run the gel at 85V for approximately 2 hours.[\[5\]](#)
- Visualization:
 - Stain the gel with Ethidium Bromide (1 µg/mL) for 15-20 minutes.
 - Destain in water for 10 minutes.[\[5\]](#)
 - Visualize the DNA bands using a UV transilluminator. The optimal enzyme concentration is the lowest amount that results in the complete conversion of supercoiled DNA to the relaxed form.

Protocol Part B: Topoisomerase II Inhibition Assay

- Prepare Reaction Master Mix: On ice, prepare a master mix. For each 30 µL reaction, you will need:[\[5\]](#)
 - 3.0 µL of 10X Assay Buffer
 - 1.0 µL of 30X ATP
 - 0.5 µL of supercoiled pBR322 DNA (0.5 µg)
 - The optimal amount of diluted Topo II enzyme (determined in Part A)
 - Sterile water to a final volume of 29 µL (this leaves 1 µL for the test compound).
- Set Up Reactions:
 - Aliquot 29 µL of the master mix into pre-chilled tubes.
 - Controls:
 - Negative Control (No Enzyme): Master mix without enzyme; add 1 µL of solvent.
 - Positive Control (Enzyme + Solvent): Master mix with enzyme; add 1 µL of solvent (e.g., DMSO).

- Test Reactions: Add 1 μL of the test compound at various concentrations to the appropriate tubes.
- Incubation: Mix gently and incubate for 30 minutes at 37°C.[5]
- Stop Reaction & Electrophoresis: Follow steps 5-7 from Protocol Part A to stop the reactions and visualize the results on an agarose gel.

Data Presentation and Analysis

The gel image provides a qualitative assessment of inhibition. For quantitative analysis, the intensity of the DNA bands must be measured using densitometry software (e.g., ImageJ).

Interpreting the Gel:

- The negative control lane shows the position of 100% supercoiled DNA.
- The positive control lane shows the position of fully relaxed DNA.
- In the presence of an effective inhibitor, the supercoiled DNA band will reappear or increase in intensity as the inhibitor concentration rises.

Quantitative Data Summary

The data can be summarized in a table to facilitate the calculation of IC_{50} values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Inhibitor Conc. (μ M)	Supercoiled Band Intensity	Relaxed Band Intensity	% Relaxation*	% Inhibition
0 (Solvent Control)	500	15000	96.8	0
1	1000	12000	92.3	4.6
5	4500	8000	64.0	33.9
10	8000	4000	33.3	65.6
50	14000	800	5.4	94.4
100	15200	100	0.7	99.3

* % Relaxation = [Relaxed Band Intensity / (Supercoiled + Relaxed Intensity)] x 100

- % Inhibition = [1 - (% Relaxation in Sample / % Relaxation in Solvent Control)] x 100

An IC₅₀ value can be determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Troubleshooting

Problem	Potential Cause	Solution
No relaxation in positive control	Inactive enzyme, incorrect buffer, missing ATP or Mg ²⁺ .	Check enzyme storage and handling. Prepare fresh buffers and ATP. Ensure correct assay setup.
Smearing of DNA bands	Nuclease contamination in the enzyme preparation or reagents.	Use high-purity reagents. Handle enzyme carefully to avoid contamination.
All DNA is relaxed, even with inhibitor	Too much enzyme used; inhibitor is not effective or insoluble.	Re-run enzyme titration (Part A). Check inhibitor solubility in the final reaction mix.
Inconsistent results	Pipetting errors; inconsistent incubation times or temperatures.	Use calibrated pipettes. Ensure precise timing and a calibrated incubator.

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